molecular formula C8H9N3 B065487 Imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 160771-89-1

Imidazo[1,2-a]pyridin-3-ylmethanamine

Cat. No. B065487
CAS RN: 160771-89-1
M. Wt: 147.18 g/mol
InChI Key: HMKNKWJIRCGBBP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanamine is a compound that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a bioactive scaffold .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ylmethanamine is represented by the linear formula C8H9N3 . The InChI code for this compound is 1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized from various substrates from 2016 to 2021 . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanamine has a molecular weight of 147.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridin-3-ylmethanamine has been utilized as a core backbone in the development of novel covalent anticancer agents. These compounds target specific mutations in cancer cells, such as the KRAS G12C mutation, and have shown potential in treating intractable cancers .

Organic Synthesis

This compound acts as a versatile scaffold in organic synthesis. Its unique structure allows for the development of various synthetic methods, contributing to the creation of new molecules with potential biological activity .

Material Science

In the field of materials science, Imidazo[1,2-a]pyridin-3-ylmethanamine derivatives have shown promise. They are being explored for their potential in creating new materials with specific electronic or physical properties .

Optoelectronic Devices

Derivatives of this compound are being investigated for their use in optoelectronic devices. Their unique electronic structure could lead to innovations in the way we create and manipulate light-based technologies .

Sensors

The compound’s derivatives are also being studied for their application in sensor technology. Their sensitivity to various environmental factors makes them suitable for detecting changes in chemical or physical states .

Confocal Microscopy and Imaging

In the biomedical field, these derivatives are being used as emitters for confocal microscopy and imaging. This application is crucial for advancing our understanding of biological processes at the cellular level .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H318-H335 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501 .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNKWJIRCGBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619093
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-ylmethanamine

CAS RN

160771-89-1
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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